molecular formula C27H21N3O2S B4995718 N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide

N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide

Cat. No. B4995718
M. Wt: 451.5 g/mol
InChI Key: APAUEQZLFDZZOY-UHFFFAOYSA-N
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Description

N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide, commonly known as BNIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BNIP is a synthetic compound that belongs to the class of carbonothioyl compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BNIP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BNIP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, BNIP has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune responses. BNIP has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
BNIP has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have antioxidant properties. In addition, BNIP has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. BNIP has also been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using BNIP in lab experiments is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. In addition, the synthesis of BNIP has been optimized to achieve high yields and purity, making it easier to obtain for research purposes. However, one of the limitations of using BNIP in lab experiments is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for research involving BNIP. One area of research is the development of new anticancer agents based on the structure of BNIP. Another area of research is the development of new antimicrobial agents based on the activity of BNIP against bacteria and fungi. In addition, further research is needed to fully understand the mechanism of action of BNIP and its potential applications in the prevention and treatment of oxidative stress-related diseases.

Synthesis Methods

The synthesis of BNIP involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 5-ethyl-2-aminobenzoxazole with 3-bromobenzoyl chloride in the presence of a base to form 3-(5-ethyl-1,3-benzoxazol-2-yl)benzoyl chloride. This intermediate is then reacted with thiourea in the presence of a base to form the final product, N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide. The synthesis of BNIP has been optimized to achieve high yields and purity.

Scientific Research Applications

BNIP has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has been found to induce apoptosis in cancer cells. BNIP has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, BNIP has been found to have antioxidant properties, making it a potential candidate for the prevention and treatment of oxidative stress-related diseases.

properties

IUPAC Name

N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S/c1-2-17-13-14-24-23(15-17)29-26(32-24)19-9-5-10-20(16-19)28-27(33)30-25(31)22-12-6-8-18-7-3-4-11-21(18)22/h3-16H,2H2,1H3,(H2,28,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAUEQZLFDZZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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